Catalyst Regeneration Behavior: Ru(acac)₃-Derived Catalysts Exhibit Activity Increase Post-Regeneration Versus RuCl₃-Derived Catalyst Deactivation
In Fischer-Tropsch synthesis studies conducted at 508 K and H₂/CO = 2/1 over 1% Ru/γ-Al₂O₃ catalysts, the choice of ruthenium precursor profoundly influences catalyst behavior during regeneration cycles. Catalysts prepared from Ru(acac)₃ demonstrated an increase in catalytic activity after regeneration, while those prepared from RuCl₃ exhibited significant deactivation accompanied by a measurable decrease in Ru surface concentration as determined by X-ray photoelectron spectroscopy (XPS) [1].
| Evidence Dimension | Catalytic activity change post-regeneration cycle |
|---|---|
| Target Compound Data | Increase in activity after regeneration cycle |
| Comparator Or Baseline | RuCl₃: Significant deactivation with a decrease in Ru surface concentration (XPS) |
| Quantified Difference | Qualitative directional difference: activity increase vs. deactivation |
| Conditions | Fischer-Tropsch synthesis at 5 × 10³ Pa, 508 K, H₂/CO = 2/1 molar ratio, 1% Ru/γ-Al₂O₃ catalysts |
Why This Matters
For industrial catalyst users where multi-cycle lifetime determines total cost of ownership, Ru(acac)₃-derived catalysts offer regeneration resilience that RuCl₃-derived catalysts cannot provide.
- [1] Applied Catalysis A: General, 1996, Vol. 139, No. 1-2, pp. 17-29. Fischer-Tropsch Synthesis on Alumina-Supported Ruthenium Catalysts. I. Influence of K and Cl Modifiers. View Source
